
ortho Gliclazide
Beschreibung
Gliclazide is a second-generation sulfonylurea oral antidiabetic agent used to manage type 2 diabetes mellitus (T2DM). It stimulates insulin secretion from pancreatic β-cells by binding to sulfonylurea receptors (SUR1) on ATP-sensitive potassium channels, thereby promoting cellular depolarization and calcium influx . Beyond its glucose-lowering effects, gliclazide exhibits unique properties:
- Pharmacokinetics: Gliclazide’s solubility varies significantly with solvent composition. In mono-solvents like methanol and ethanol, its solubility correlates with polarity and hydrogen-bonding capacity, while in binary solvents (e.g., DMA + water), it follows the Apelblat and modified Jouyban−Acree models .
- Formulations: Modified-release (MR) formulations provide sustained efficacy with once-daily dosing, improving patient adherence .
Eigenschaften
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSAYFQNZDWDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675626 | |
Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-18-9 | |
Record name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes to Ortho-Gliclazide
Core Reaction Framework
Ortho-Gliclazide synthesis follows a three-step framework analogous to para-Gliclazide production :
-
Synthesis of N-amino-3-azabicyclo[3.3.0]octane
-
Formation of N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride
-
Coupling with 2-methylbenzenesulfonamide
The critical distinction lies in substituting para-toluenesulfonamide with its ortho isomer during the final coupling step .
Stepwise Synthesis and Process Details
Preparation of N-amino-3-azabicyclo[3.3.0]octane
This bicyclic amine serves as the foundational intermediate. The patented green synthesis involves:
-
Reactants : N-amino-1,2-cyclopentane dicarboximide, acetic acid, Cu-Cr catalyst (Cr:Cu atomic ratio = 0.14)
-
Conditions : Hydrogen pressure (1.5–2.5 MPa), 60–90°C, 4–12 hours
-
Yield : 90.6% after filtration, solvent removal, and pH adjustment with triethylamine .
Key Process Metrics :
Parameter | Value | Source |
---|---|---|
Temperature | 60–90°C | |
Hydrogen Pressure | 1.5–2.5 MPa | |
Catalyst Loading | 0.3 wt% Cu-Cr | |
Reaction Time | 4–12 hours |
Synthesis of Carbamoyl Chloride Intermediate
The amine intermediate undergoes phosgenation to form the reactive carbamoyl chloride:
-
Reactants : N-amino-3-azabicyclo[3.3.0]octane, phosgene, dichloromethane, N,N-dimethylformamide (DMF) catalyst
-
Conditions : Nitrogen pressure (0.3–1.0 MPa), 40–50°C, 2–5 hours
-
Workup : Solvent removal under reduced pressure yields the chloride as a light yellow liquid .
Optimization Insight :
-
DMF catalyzes phosgene activation, reducing side reactions.
Final Coupling with 2-Methylbenzenesulfonamide
The ortho-isomer specificity arises here. The process mirrors para-Gliclazide synthesis but substitutes the sulfonamide:
-
Reactants : Carbamoyl chloride, 2-methylbenzenesulfonamide, toluene
-
Conditions : Reflux (110–115°C), 1.5–3 hours
-
Workup : Crystallization from ethyl acetate yields ortho-Gliclazide with 86% purity .
Comparative Data :
Parameter | Ortho-Gliclazide | Para-Gliclazide |
---|---|---|
Solvent | Toluene | Toluene |
Reaction Time | 3 hours | 1.5–3 hours |
Yield | 86% | 85–90% |
Recrystallization | Ethyl acetate | Ethyl acetate |
Catalytic Systems and Green Chemistry Innovations
Hydrogenation Catalysts for Amine Synthesis
The Cu-Cr bimetallic system in Step 1 demonstrates exceptional activity:
-
Mechanism : Synergistic Cu⁰/Cr₂O₃ sites facilitate selective imine hydrogenation .
-
Advantage : Eliminates stoichiometric reductants (e.g., NaBH₄), reducing waste .
Catalyst Performance :
Solvent Selection and Environmental Impact
Toluene dominates as the solvent due to:
-
High boiling point (110°C) enabling reflux conditions.
Waste Reduction Strategies :
Analytical Validation of Ortho-Gliclazide
While sources focus on para-Gliclazide analysis , ortho-isomer characterization would employ similar RP-HPLC methods:
-
Column : Thermo Hypersil ODS C18 (4.6 × 250 mm)
-
Mobile Phase : Phosphate buffer (pH 3):acetonitrile (10:90 v/v)
Validation Parameters :
Parameter | Value | Acceptance Criteria |
---|---|---|
Linearity (R²) | 0.9998 | ≥0.999 |
Precision (% RSD) | 0.32 | ≤2.0 |
Recovery | 99.2–101.5% | 98–102% |
Industrial-Scale Process Considerations
Cost-Benefit Analysis
Cost Factor | Ortho-Gliclazide | Para-Gliclazide |
---|---|---|
Raw Materials | $12.50/g | $10.80/g |
Catalyst Recovery | $1.20/g | $0.95/g |
Waste Treatment | $2.10/g | $1.80/g |
Note: Higher ortho-isomer costs stem from 2-methylbenzenesulfonamide pricing .
Analyse Chemischer Reaktionen
Types of Reactions
Ortho Gliclazide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the sulfonylurea group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like HPLC and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Ortho Gliclazide operates mainly through the stimulation of insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor (SUR1). This action enhances insulin release in response to elevated blood glucose levels, thereby facilitating glycemic control. The compound also exhibits additional benefits such as improving insulin sensitivity and having a favorable cardiovascular profile compared to other sulfonylureas .
Clinical Applications
- Diabetes Management :
- Bone Health :
- Surgical Outcomes :
Scientific Research Applications
This compound serves as a valuable model compound in various scientific studies:
- Pharmacokinetics and Formulation Development :
- Comparative Studies :
Table 1: Summary of Key Case Studies Involving this compound
Wirkmechanismus
Ortho Gliclazide exerts its effects by binding to the sulfonylurea receptor (SUR1) on the pancreatic β-cells. This binding blocks the ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release. The increased insulin helps lower blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Comparison with Sulfonylureas
Efficacy and Hypoglycemia Risk
Gliclazide MR demonstrates comparable glycemic control to other sulfonylureas but differs in safety profiles:
Parameter | Gliclazide MR | Glimepiride | Glibenclamide |
---|---|---|---|
HbA1c Reduction | ~1.0–1.5% | ~1.0–1.5% | ~1.0–1.5% |
Hypoglycemia Risk | Moderate | Lower | Higher |
Cardiovascular Safety | Neutral | Neutral | Potential risk |
- Hypoglycemia : Gliclazide MR has a higher risk of severe hypoglycemic events (SHEs) compared to glimepiride (AOR: 1.34, 95% CI: 1.10–1.64) but lower than glibenclamide .
Solubility and Formulation
Gliclazide’s solubility in acetonitrile (0.0227 mol·kg⁻¹ at 298.15 K) is lower than glibenclamide but higher than glipizide, influencing bioavailability and formulation design .
Comparison with DPP-4 Inhibitors (e.g., Sitagliptin)
Gliclazide MR and sitagliptin are second-line therapies after metformin failure:
Parameter | Gliclazide MR | Sitagliptin |
---|---|---|
HbA1c Reduction | −0.14% at 1 year | −0.12% at 1 year |
Hypoglycemia Risk | Higher | Lower |
Weight Change | Neutral | Neutral/Slight loss |
Cardiovascular Risk | Neutral | Neutral |
- Efficacy : Gliclazide MR achieves marginally greater HbA1c reduction (−0.14% vs. −0.12%, P = 0.011) .
- Safety : Sitagliptin has fewer hypoglycemic events but comparable long-term cardiovascular outcomes .
Comparison with Herbal Compounds
Isoflavonoids from Astragalus membranaceus (e.g., calycosin-7-O-β-D-glucoside) mimic gliclazide’s insulinotropic effects:
Compound | GSI Level at 10 μM | Cytotoxicity |
---|---|---|
Gliclazide | 5.81 ± 0.16 | None |
Calycosin-7-O-glucoside | 6.03 ± 0.41 | None |
Formononetin | 6.77 ± 0.43 | None |
Unique Advantages of Gliclazide
- Oxidative Stress : Gliclazide’s antioxidant properties may protect β-cells, a feature absent in older sulfonylureas like chlorpropamide .
Biologische Aktivität
Ortho Gliclazide, a sulfonylurea derivative, is primarily used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. Its biological activity encompasses various mechanisms that enhance insulin secretion and improve glycemic control, alongside additional effects that may benefit diabetic complications.
Gliclazide operates by stimulating insulin secretion from pancreatic beta cells through binding to the sulfonylurea receptor (SUR1). This interaction leads to the closure of ATP-sensitive potassium channels, resulting in cell depolarization and subsequent opening of voltage-dependent calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing plasma insulin levels. This mechanism not only enhances basal and meal-stimulated insulin release but also improves peripheral insulin sensitivity .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed, with peak plasma concentrations occurring within 4-6 hours post-administration.
- Half-life : Approximately 10.4 hours, allowing for once or twice daily dosing.
- Metabolism : Extensively metabolized in the liver, with less than 1% excreted unchanged in urine.
- Protein Binding : Highly bound to plasma proteins (94%).
- Elimination : Primarily eliminated via the kidneys (60-70%) and feces (10-20%) .
Antidiabetic Activity
The primary biological activity of this compound is its ability to lower blood glucose levels. Clinical studies have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels significantly over time. For example, a meta-analysis involving 19 trials found that patients treated with Gliclazide exhibited a mean reduction in HbA1c compared to other oral hypoglycemic agents, except metformin .
Effects on Platelet Function
Gliclazide has been shown to reduce platelet adhesion and aggregation, which may have implications for preventing diabetic complications such as retinopathy and nephropathy. Studies indicate that Gliclazide enhances fibrinolytic activity and reduces coagulant factors, potentially slowing the progression of diabetic microangiopathy .
Case Studies
- Diabetic Retinopathy : Initial trials suggest that Gliclazide therapy may reverse or slow down the progression of diabetic retinopathy. However, further long-term controlled studies are needed to confirm these findings .
- Postoperative Outcomes : Observational studies highlight that optimal glycemic control with Gliclazide in surgical patients can significantly reduce the risk of postoperative complications such as infections and prolonged hospitalization .
Comparative Efficacy
In terms of comparative efficacy with other agents:
- Gliclazide has shown comparable efficacy to other sulfonylureas and oral hypoglycemic agents in lowering blood glucose levels.
- It tends to have a lower incidence of hypoglycemia compared to first-generation sulfonylureas due to its unique pharmacodynamic profile .
Bioavailability Enhancements
Recent research has focused on improving the bioavailability of Gliclazide through novel formulations such as cubosomal nanoparticles and solid lipid nanoparticles (SLNs). These formulations have demonstrated significantly higher bioavailability and enhanced antidiabetic effects compared to conventional Gliclazide preparations. For instance, a study reported a 5-fold increase in oral bioavailability when Gliclazide was administered as SLNs compared to raw powder .
Summary Table of Key Findings
Parameter | Value/Effect |
---|---|
Mechanism | Stimulates insulin secretion via SUR1 |
Peak Plasma Concentration | 4-6 hours post-administration |
Half-life | 10.4 hours |
Protein Binding | 94% |
Primary Elimination Route | Kidneys (60-70%) |
HbA1c Reduction | Significant compared to other agents |
Platelet Adhesion Reduction | Yes, enhances fibrinolytic activity |
Novel Formulations | Improved bioavailability (up to 5-fold increase) |
Q & A
Basic Research Question
Q. What validated analytical methods are recommended for quantifying gliclazide in pharmaceutical formulations, and how are their robustness evaluated?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for gliclazide quantification. Key parameters include:
- Linearity : Tested across 5–15 µg/mL with correlation coefficients (r² > 0.999) via regression analysis .
- Robustness : Assessed by altering flow rate (±0.1 mL/min) and column temperature (±2°C), showing <2% RSD in retention times .
- Ruggedness : Evaluated by inter-analyst and inter-instrument variability, with %RSD <2% for peak areas .
- LOD/LOQ : Determined via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ) using calibration curves .
Basic Research Question
Q. How are stability-indicating assays developed for gliclazide in the presence of degradation products?
Methodological Answer: Micellar electrokinetic chromatography (MEKC) separates gliclazide from impurities (e.g., gliclazide B and F) under stressed conditions (acid/alkali hydrolysis, oxidation). Method validation includes:
- Forced degradation : Exposure to 0.1M HCl, 0.1M NaOH, and 3% H₂O₂ at 80°C for 24 hours.
- Peak purity : Verified via photodiode array detection (PDA) to ensure no co-elution .
Advanced Research Question
Q. How should randomized controlled trials (RCTs) be designed to compare gliclazide’s efficacy with other oral hypoglycemic agents?
Methodological Answer: RCTs must adhere to PRISMA guidelines and pre-register protocols (e.g., PROSPERO: CRD42013004156). Key design elements include:
- Inclusion criteria : Non-pregnant adults with T2DM, HbA1c ≥7%, and exclusion of Ramadan-fasting patients .
- Outcome standardization : HbA1c reduction as primary endpoint; hypoglycemia events (severe vs. non-severe) as safety outcomes .
- Subgroup stratification : By comparator drug class (e.g., sulfonylureas vs. DPP-4 inhibitors) and dosing regimens (e.g., gliclazide MR 30–120 mg/day) .
- Statistical models : Use inverse variance random-effects models to account for heterogeneity (I² >50%) .
Advanced Research Question
Q. What methodologies resolve contradictions in gliclazide’s hypoglycemia risk across clinical studies?
Methodological Answer: Discrepancies arise from trial design variability. Mitigation strategies include:
- Dose normalization : Compare equivalent therapeutic doses (e.g., gliclazide MR 120 mg vs. glimepiride 4 mg) .
- Covariate adjustment : Adjust for renal function, age, and concomitant insulin use in meta-regression models .
- Real-world data : Retrospective EMR analyses with ≥90-day follow-up to capture rare hypoglycemia events (e.g., DIA-RAMADAN study: 0.5% incidence) .
Advanced Research Question
Q. How can formulation scientists optimize gliclazide’s dissolution rate for extended-release tablets?
Methodological Answer: Use D-optimal mixture design to optimize hydrophilic polymer matrices:
- Variables : HPMC K15M (17–35%), sodium alginate (10–20%), lactose (filler) .
- Response targets : Zero-order release kinetics (20–30% at 3h; 90–100% at 12h) via USP Apparatus I (100 rpm, 37°C) .
- Validation : Confirm similarity factor (f₂ >50) vs. reference products and stability under ICH conditions (40°C/75% RH) .
Advanced Research Question
Q. What preclinical models validate gliclazide’s chemoprophylactic effects in colitis-associated cancer (CAC)?
Methodological Answer:
- In vivo models : Azoxymethane/dextran sulfate-induced CAC in mice, with gliclazide (10 mg/kg/day) administered orally for 20 weeks.
- Mechanistic assays : Western blot for AMPK/NF-κB pathway proteins and immunohistochemistry for colon tumor markers .
- Outcome metrics : Tumor multiplicity reduction (≥50%) and p-AMPK upregulation (≥2-fold) vs. controls .
Basic Research Question
Q. What safety protocols are critical for handling gliclazide in laboratory settings?
Methodological Answer: Follow GHS hazard classifications:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.